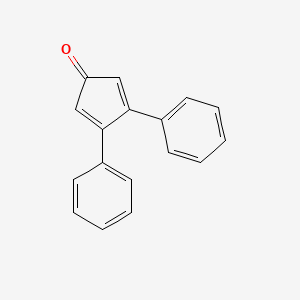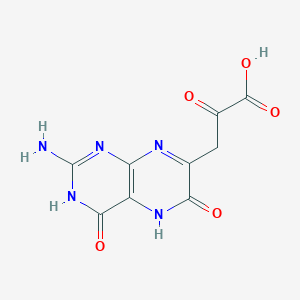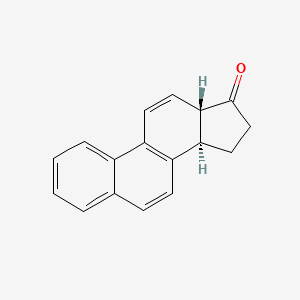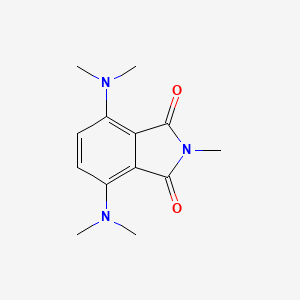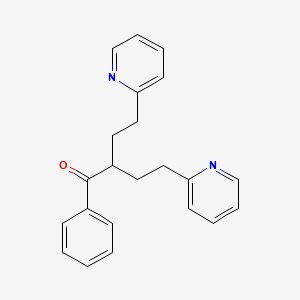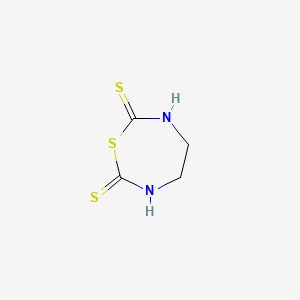
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea is a chemical compound with the molecular formula C13H7Cl5N2O It is known for its unique structure, which includes both dichlorophosphoryl and trichlorophenyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichlorophenyl isocyanate with dichlorophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2,4,6-Trichlorophenyl isocyanate+Dichlorophosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated urea derivatives, while reduction can produce dechlorinated urea compounds.
科学研究应用
1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of chlorinated compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea involves its interaction with molecular targets through its reactive functional groups. The dichlorophosphoryl group can participate in phosphorylation reactions, while the trichlorophenyl group can engage in aromatic substitution reactions. These interactions can modulate various biochemical pathways and molecular processes.
相似化合物的比较
N,N’-Dichlorobis(2,4,6-trichlorophenyl)urea: Known for its use as a chlorinating agent and in decontamination processes.
1,1-Dimethyl-3-(2,4,6-trichlorophenyl)urea: Utilized in organic synthesis and as a reagent in chemical reactions.
1-Isopropyl-3-(2,4,6-trichlorophenyl)urea: Employed in the synthesis of various organic compounds.
属性
分子式 |
C7H4Cl5N2O2P |
|---|---|
分子量 |
356.3 g/mol |
IUPAC 名称 |
1-dichlorophosphoryl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C7H4Cl5N2O2P/c8-3-1-4(9)6(5(10)2-3)13-7(15)14-17(11,12)16/h1-2H,(H2,13,14,15,16) |
InChI 键 |
LEACUEXJFSDHJY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Cl)NC(=O)NP(=O)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


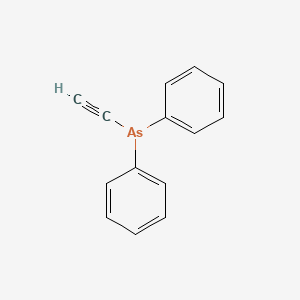
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
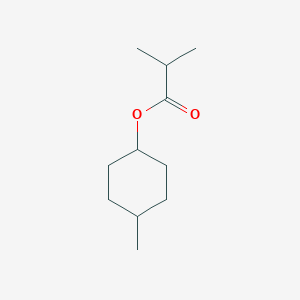

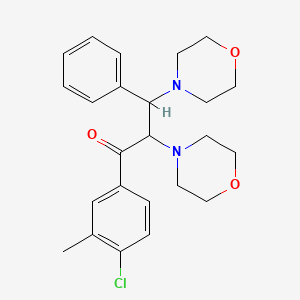
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
